molecular formula C8H16ClN2O2P B1607695 Chlorodimorpholinophosphine CAS No. 75302-66-8

Chlorodimorpholinophosphine

Cat. No. B1607695
CAS RN: 75302-66-8
M. Wt: 238.65 g/mol
InChI Key: LMQYERHSWTWFIH-UHFFFAOYSA-N
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Description

Chlorodimorpholinophosphine (CDMP) is a phosphine-based compound that has gained significant attention in scientific research due to its unique chemical properties. CDMP is a white crystalline powder that is soluble in polar solvents such as water, alcohol, and acetone. It is commonly used as a reagent in organic synthesis, catalysis, and medicinal chemistry.

Scientific Research Applications

1. Antiviral Research

Chloroquine, a compound related to chlorodimorpholinophosphine, has been studied for its potential benefits in treating patients infected by SARS-CoV-2. This research highlights the importance of considering chloroquine in antiviral research, especially against novel viruses (Touret & de Lamballerie, 2020).

2. Neurobehavioral Performance Studies

Organophosphorus pesticides like Chlorpyrifos, which share a similar chemical domain with chlorodimorpholinophosphine, have been investigated for their impact on neurobehavioral performance in adolescents. This study provides insights into the effects of such compounds on cognitive functions (Rohlman et al., 2016).

3. Pharmacological Investigations

Studies on opioid drugs, which are structurally and functionally different from chlorodimorpholinophosphine but relevant in the context of pharmacological research, have provided valuable insights. These studies contribute to understanding the dynamics of drugs on the nervous system, potentially guiding the research on similar compounds (Ferris et al., 1991).

4. Cyanobacterial Bloom Research

Research on phosphine (PH3), a molecule related to chlorodimorpholinophosphine, has shown its significant impact on cyanobacterial blooms. This study aids in understanding how similar compounds can affect microorganisms and environmental health (Niu et al., 2020).

5. Organometallic Chemistry

Research in organometallicchemistry has explored the use of chloro(organo)phosphines, which are closely related to chlorodimorpholinophosphine. These studies are crucial for developing new compounds with potential applications in various fields, such as materials science and catalysis (West & Stahl, 2012).

6. Anticancer Drug Research

Chloro gold(I) phosphine complexes, which share similarities with chlorodimorpholinophosphine, have been studied for their antiproliferative effects in cancer cell lines. These investigations are significant in the search for novel anticancer drugs and understanding their mechanisms of action (Scheffler et al., 2010).

7. Ecotoxicology

Organophosphorus derivatives, which include compounds like chlorodimorpholinophosphine, have been assessed for their toxicity in marine organisms. This research is vital for understanding the environmental impact of these compounds on aquatic ecosystems (Saidani et al., 2021).

8. Mitochondrial Function Studies

Investigations into the effects of phosphine on mitochondrial function can provide insights relevant to chlorodimorpholinophosphine research. Understanding how these compounds interact with cellular organelles can inform their potential uses and safety profiles (Zuryn et al., 2008).

properties

IUPAC Name

chloro(dimorpholin-4-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN2O2P/c9-14(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQYERHSWTWFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373917
Record name Chlorodimorpholinophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodimorpholinophosphine

CAS RN

75302-66-8
Record name P,P-Di-4-morpholinylphosphinous chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75302-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodimorpholinophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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